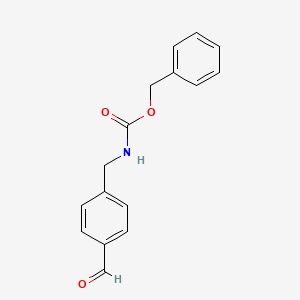

Benzyl 4-formylbenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(4-formylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFPPIONGKGDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Formylbenzylcarbamate and Cognate Architectures

Strategic Approaches to Benzyl (B1604629) Carbamate (B1207046) Moiety Formation

The formation of the benzyl carbamate functional group is a cornerstone of the synthesis of the target molecule. This section delves into both traditional and contemporary methods for achieving this transformation.

Established Synthetic Routes to Benzyl Carbamates

Historically, the synthesis of carbamates, including benzyl carbamates, has relied on several key reactions. researchgate.net These conventional methods often involve the use of phosgene (B1210022) or its derivatives, isocyanates, or rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements. researchgate.net

One of the most common methods involves the reaction of an alcohol and an amine with phosgene or a phosgene equivalent like triphosgene. researchgate.net In the context of benzyl carbamates, benzyl alcohol would react with phosgene to form benzyl chloroformate, which then reacts with an appropriate amine. researchgate.netchemicalbook.com For the specific synthesis of the parent benzyl carbamate, benzyl chloroformate is reacted with ammonia (B1221849). chemicalbook.com

Another established route is the reaction of alcohols with organic isocyanates. researchgate.net Furthermore, rearrangements such as the Hofmann, Curtius, and Lossen are employed, which proceed through an isocyanate intermediate that can be trapped by an alcohol to yield the desired carbamate. researchgate.netsathyabama.ac.in For instance, an efficient one-pot procedure for the Hofmann rearrangement of amides using N-bromoacetamide and a lithium base can produce benzyl carbamates in high yields. organic-chemistry.org

A convenient method for preparing benzyl N-monoalkylcarbamates involves the reaction of the potassium salt of benzyl N-(p-chlorophenylthio)carbamate with alkyl halides. oup.com This is followed by treatment with p-chlorobenzenethiol to yield the final product. oup.com

Eco-Friendly and Sustainable Methodologies in Carbamate Synthesis

In recent years, a significant shift towards greener and more sustainable synthetic methods has been observed in carbamate synthesis. These approaches aim to replace toxic reagents like phosgene and minimize waste generation. banglajol.infoacs.org

A prominent eco-friendly approach utilizes carbon dioxide (CO2) as a C1 source. acs.orgrsc.org This method involves the reaction of amines, CO2, and halides in the presence of a base like cesium carbonate to produce carbamates under mild conditions. organic-chemistry.org This approach is attractive due to the abundance and low toxicity of CO2. rsc.org Another green protocol involves the use of sodium cyanate, an alcohol or phenol, and trichloroacetic acid in a solvent-free methodology to prepare primary carbamates in high yields. banglajol.info

The use of dialkyl carbonates, such as dimethyl carbonate, as green reagents has also gained traction. rsc.org These can be used in reductive methoxycarbonylation of nitroarenes to form carbamates. rsc.org Additionally, non-isocyanate poly(carbonate-urethane)s can be synthesized from CO2 and its derivatives, offering an environmentally friendly alternative to traditional polyurethane synthesis. acs.org

| Reagent/Catalyst System | Substrates | Key Features |

| Sodium Cyanate / Trichloroacetic Acid | Phenols/Alcohols | Solvent-free, high yield and purity. banglajol.info |

| Amines / CO2 / Halides / Cs2CO3 | Amines, Halides | Mild conditions, short reaction times. organic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) / Sodium Azide (B81097) | Aromatic Carboxylic Acids | Forms acyl azide intermediate for Curtius rearrangement. organic-chemistry.org |

| Urea / Indium Triflate | Alcohols | Eco-friendly carbonyl source, good to excellent yields. organic-chemistry.org |

Synthetic Routes to the 4-Formylbenzyl Substructure

The 4-formylbenzyl moiety is the other key component of Benzyl 4-formylbenzylcarbamate. The synthesis of this substructure typically starts from commercially available precursors.

A common starting material is 4-(bromomethyl)benzonitrile, which can be reduced to 4-(bromomethyl)benzaldehyde (B112711) using diisobutylaluminium hydride (DIBAL-H). rsc.org Another approach involves the oxidation of a suitable precursor. For example, [4-(bromomethyl)phenyl]acetic acid can be treated with cupric nitrate (B79036) trihydrate to yield 2-(4-formylphenyl)acetic acid.

The synthesis of 4-formylphenylboronic acid, a versatile building block, has been reported starting from 4-bromobenzaldehyde. wikipedia.org The aldehyde is first protected as an acetal, followed by the formation of a Grignard reagent and reaction with a trialkyl borate (B1201080) to give the protected boronic ester. wikipedia.org Acidic work-up then provides the desired product. wikipedia.org

Convergent and Divergent Synthetic Strategies for the Compound

The synthesis of this compound can be approached using either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of the two main fragments: a benzyl carbamate precursor and a 4-formylbenzyl precursor. These two fragments would then be coupled in a final step. For instance, benzylamine (B48309) could be reacted with a suitable carbonylating agent to form a benzyl isocyanate intermediate, which would then be reacted with 4-(hydroxymethyl)benzaldehyde (B2643722) to form the final product. Alternatively, a pre-formed benzyl carbamate could be alkylated with 4-(bromomethyl)benzaldehyde. The use of directed ortho-metalation and cross-coupling reactions represents a powerful convergent strategy for complex aromatic molecules. acs.org

A divergent synthesis , on the other hand, would start from a central scaffold that is then elaborated to introduce the required functionalities. sathyabama.ac.in For example, one could start with 4-aminobenzyl alcohol. The amino group could be protected with a benzyloxycarbonyl (Cbz) group, and the alcohol could then be oxidized to the aldehyde. This approach allows for the generation of a library of related compounds from a common intermediate. rsc.org Divergent strategies are particularly useful in medicinal chemistry and materials science for creating diverse molecular architectures. sathyabama.ac.inrsc.org

Advanced Methodologies in its Preparation (e.g., Catalytic Approaches, Flow Chemistry)

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound, leading to improved efficiency, safety, and scalability.

Catalytic Approaches: A variety of catalysts have been developed for carbamate synthesis. Zinc chloride has been shown to be an effective and inexpensive catalyst for the direct synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. acs.org This method is chemoselective and tolerates a range of functional groups. acs.org Other zinc-based catalyst systems have also been reported for carbamate synthesis from amines, CO2, and silicate (B1173343) esters. acs.org Zirconium(IV) catalysts can be used in exchange processes between dialkyl carbonates and amines to form carbamates. google.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to telescope reaction steps. beilstein-journals.orgmit.edursc.org A continuous flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been developed for the synthesis of Cbz-carbamates. beilstein-journals.orgucd.ie This method allows for the streamlined production of carbamate products in high yield and purity. beilstein-journals.orgucd.ie Flow chemistry can also be used for the direct synthesis of carbamates from CO2 and amines, significantly reducing reaction times compared to batch methods. nih.gov

| Methodology | Key Advantages | Example Application |

| Catalytic Approaches | Milder reaction conditions, higher selectivity, reduced waste. | Zinc chloride-catalyzed synthesis from carbamoyl chlorides and alcohols. acs.org |

| Flow Chemistry | Improved safety, scalability, and reaction control; allows for reaction telescoping. mit.edursc.org | Continuous synthesis of carbamates from CO2 and amines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Formylbenzylcarbamate

Reactivity Profile of the Formyl Group (Aldehyde Functionality)

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the reactivity of the formyl group.

Electrophilic Substitution Reactions Involving the Formyl Group

While the formyl group itself is an electrophile, the benzene (B151609) ring to which it is attached can undergo electrophilic aromatic substitution. The formyl group is a deactivating, meta-directing group. youtube.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edu Consequently, electrophilic substitution reactions on the benzene ring of benzyl (B1604629) 4-formylbenzylcarbamate will require harsher conditions, and the incoming electrophile will be directed to the meta position relative to the formyl group.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the formyl group is highly susceptible to attack by nucleophiles. This can occur under both basic and acidic conditions. libretexts.org In base-promoted reactions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In acid-catalyzed reactions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. libretexts.org

Common nucleophilic addition reactions involving aldehydes include:

Cyanohydrin formation: Addition of cyanide (e.g., from HCN or NaCN) to the formyl group yields a cyanohydrin. libretexts.org

Acetal and Hemiacetal formation: Alcohols can add to the formyl group to form hemiacetals, which can then react with another molecule of alcohol to form a stable acetal, especially under acidic conditions. libretexts.org

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the formyl group to produce secondary alcohols after an aqueous workup.

Condensation reactions, such as the Wittig reaction, can be employed to convert the formyl group into an alkene. The Knoevenagel condensation is another example where the aldehyde reacts with a compound containing an active methylene (B1212753) group. ambeed.com

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be used to convert the formyl group to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and hydrogen peroxide (H₂O₂). mdpi.com The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Reduction: The formyl group can be reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. rsc.org Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can also effectively reduce the aldehyde to an alcohol. thalesnano.com

A summary of common oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, H₂O₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |

Radical Reactions and Mechanisms (e.g., Formyl-Selective Deuteration)

The formyl hydrogen atom of an aldehyde can participate in radical reactions. A notable example is formyl-selective deuteration, which is of interest for isotopic labeling. nih.govrsc.org This can be achieved using D₂O as the deuterium (B1214612) source through a process involving synergistic photoredox and organic catalysis. nih.govrsc.org The mechanism involves the generation of a formyl radical, which then abstracts a deuterium atom from a deuterated thiol catalyst. nih.gov

Radical-radical reactions involving benzyl radicals can lead to the formation of polycyclic aromatic hydrocarbons like anthracene (B1667546) and phenanthrene, though this typically occurs under high-temperature pyrolysis conditions. nih.gov

Reactivity of the Carbamate (B1207046) Moiety

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in organic synthesis. masterorganicchemistry.comorganic-chemistry.org Its reactivity is primarily associated with its cleavage or deprotection.

Cleavage and Deprotection Mechanisms of Benzyl Carbamates

Hydrogenolysis: This is the most common method for Cbz deprotection. thalesnano.commasterorganicchemistry.com It involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). thalesnano.commasterorganicchemistry.com The reaction is usually carried out under neutral conditions and is highly efficient. thalesnano.commasterorganicchemistry.com The mechanism involves the cleavage of the benzylic carbon-oxygen bond.

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can cleave the Cbz group. masterorganicchemistry.comtotal-synthesis.com The mechanism involves protonation of the carbamate oxygen, followed by either an Sₙ1 or Sₙ2 type cleavage. masterorganicchemistry.comtotal-synthesis.com

Lewis Acids: A combination of a hard Lewis acid (like diethylaluminum chloride) and a soft nucleophile (like dimethylsulfide or thioanisole) can be used for deprotection under milder conditions compared to strong acids. thieme-connect.com

Nucleophilic Attack: In certain cases, nucleophiles can be used for deprotection. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base can cleave the Cbz group. organic-chemistry.org

Recent research has also explored two-step linker cleavage strategies involving benzyl ammonium (B1175870) carbamates for applications like antibody-drug conjugates. nih.govresearchgate.netresearchgate.net

A summary of common Cbz deprotection methods is provided in the table below.

| Deprotection Method | Reagent(s) | Key Features |

| Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, common. thalesnano.commasterorganicchemistry.com |

| Strong Acid | TFA, HBr/AcOH | Can be harsh. masterorganicchemistry.comtotal-synthesis.com |

| Lewis Acid/Nucleophile | Et₂AlCl, Me₂S | Milder than strong acids. thieme-connect.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Useful for sensitive substrates. organic-chemistry.org |

Transformations Involving the Carbamate N-H Bond

The nitrogen-hydrogen (N-H) bond within the carbamate group of Benzyl 4-formylbenzylcarbamate is a key site for chemical reactions. The reactivity of this bond is influenced by the adjacent carbonyl and alkoxy groups.

The N-H bond can undergo deprotonation by a suitable base, forming a carbamate anion. This anion can then participate in various subsequent reactions. For instance, it can be alkylated or acylated, leading to N-substituted carbamates. The specific conditions required for these transformations depend on the strength of the base and the nature of the electrophile.

Furthermore, the N-H bond is susceptible to insertion reactions. Transition-metal catalyzed carbene insertion into the N-H bond of carbamates provides a direct route to the formation of new carbon-nitrogen bonds, yielding α-amino acid derivatives. researchgate.net For example, copper complexes in conjunction with chiral hydrogen-bond donors can facilitate the enantioselective insertion of carbenes into the N-H bond of carbamates. researchgate.net

Influence of Amide Resonance on Carbamate Reactivity

The chemical stability and reactivity of the carbamate group are significantly influenced by amide resonance. rsc.orgnih.gov The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl group, resulting in a resonance hybrid with partial double bond character between the carbon and nitrogen atoms. nih.govnih.govmdpi.com This resonance stabilization reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon, rendering carbamates generally less reactive than their corresponding amides and esters. rsc.orgnih.gov

The extent of this resonance can be modulated by the substituents attached to the carbamate. The presence of the benzyl group and the 4-formylbenzyl group in this compound will influence the electron distribution and, consequently, the rotational barrier around the C-N bond. The rotational barrier of the C-N bond in carbamates is estimated to be 3–4 kcal/mol lower than that in analogous amides, which can be attributed to steric and electronic perturbations from the additional oxygen atom. nih.govnih.gov This makes carbamates more electrophilic than amides and reactive enough to react with nucleophiles under certain conditions. nih.gov

The conformation of the carbamate group, which can exist in syn and anti forms, is also affected by resonance and steric effects. nih.gov These conformational isomers can exhibit different reactivities, and their equilibrium can be influenced by solvent, concentration, and pH. nih.govacs.org

Reactivity of the Benzyl Moiety (Aromatic Ring and Benzylic Carbon)

The benzyl group in this compound presents two main sites for chemical reactions: the aromatic ring and the benzylic carbon.

Aromatic Substitution Reactions

Conversely, nucleophilic aromatic substitution (SNAr) on the benzyl ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. chemistry.coachwikipedia.org

Benzylic Functionalizations

The benzylic carbon, being adjacent to the aromatic ring, is a site of enhanced reactivity. wikipedia.org The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzyl radical. wikipedia.org This facilitates a variety of functionalization reactions.

Benzylic C-H bonds can be oxidized to form carbonyl groups using reagents like potassium permanganate or chromium trioxide complexes. wikipedia.org Furthermore, selective benzylic C(sp³)–H amidation and amination can be achieved through dual copper and photocatalysis, providing a route to enantioenriched amides and carbamate-protected amines. thieme-connect.com Iron-catalyzed amidation of benzylic C-H bonds has also been reported for the synthesis of carboxamides. nih.gov

Benzyl Radical Generation and Subsequent Reactions

The relative weakness of the benzylic C-H bond allows for the generation of a benzyl radical under various conditions, including photolysis, thermolysis, or through redox reactions. numberanalytics.com Once formed, the benzyl radical is stabilized by resonance with the benzene ring and can participate in a range of reactions. numberanalytics.com

These reactions include substitution and addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com For example, benzyl radicals can be generated from O-benzyl xanthate esters and subsequently used in nickel-catalyzed cross-coupling reactions with aryl halides. beilstein-journals.org Electrochemical methods, utilizing ferrocene-based electron-transfer mediators, have also been developed for the selective generation of benzylic radicals from benzylboronate derivatives. nih.gov

Cross-Coupling and Cross-Electrophile Coupling Reactions for Benzyl Compounds

Benzyl compounds are valuable partners in cross-coupling and cross-electrophile coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, can be employed to couple benzyl derivatives with various organometallic reagents. acs.orgorganic-chemistry.org For instance, benzyl halides can be coupled with thienyl and pyridyl aluminum reagents in the presence of a palladium catalyst. organic-chemistry.org

Cross-electrophile coupling reactions have emerged as a significant strategy, particularly for coupling two electrophilic partners, often avoiding the need for pre-formed organometallic reagents. nih.govacs.org Nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have been developed, proceeding through the intermediacy of benzyl radicals. fao.orgnii.ac.jp Similarly, iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides provides a route to benzylic thioethers without the need for a terminal reductant. nih.govacs.orgnih.gov Dynamic kinetic cross-electrophile coupling of benzylic alcohols with alkenyl triflates has also been reported. bohrium.com

Below is a table summarizing representative cross-coupling reactions involving benzyl compounds:

| Reaction Type | Benzyl Partner | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Benzyl Halide | Aryl/Alkenyl Boronic Acid | Palladium Catalyst, Base | Aryl/Alkenyl-Substituted Benzene |

| Negishi Coupling | Benzyl Halide | Organozinc Reagent | Palladium or Nickel Catalyst | Alkyl/Aryl-Substituted Benzene |

| Cross-Electrophile Coupling | Benzyl Alcohol | Aryl Halide | Nickel Catalyst, Titanium Co-reductant | Diarylalkane |

| Cross-Electrophile Coupling | Benzyl Halide | Disulfide | Iron Catalyst | Benzylic Thioether |

Detailed Mechanistic Studies of Exemplary Transformations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aldehyde, the carbamate linkage, and the benzylic positions. Mechanistic studies of transformations involving this compound, while not extensively documented in dedicated literature, can be understood by examining exemplary reactions pertinent to these functionalities. The following sections delve into the detailed mechanistic pathways of several such transformations, supported by data from related chemical systems.

Oxidation of the Aldehyde Group

The formyl group in this compound is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and mild method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene.

The mechanism of this oxidation, known as the Pinnick oxidation, proceeds through the formation of a chlorous acid ester from the aldehyde hydrate (B1144303). The reaction is initiated by the hydration of the aldehyde in an aqueous solvent system. The resulting geminal diol then reacts with chlorous acid (HOClO), which is in equilibrium with sodium chlorite under buffered conditions. The subsequent decomposition of this intermediate via a concerted pericyclic transition state yields the carboxylic acid and hypochlorous acid (HOCl). The role of the scavenger, 2-methyl-2-butene, is to react with the HOCl, preventing it from engaging in side reactions.

A plausible reaction pathway is outlined below:

Hydration: The aldehyde group of this compound reacts with water to form the corresponding hydrate.

Formation of Chlorous Ester: The hydrate reacts with chlorous acid to form a key intermediate.

Oxidation: The intermediate undergoes oxidative cleavage to yield the carboxylic acid product, Benzyl 4-carboxybenzylcarbamate.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaClO₂ / 2-methyl-2-butene | t-BuOH / H₂O | 25 | 95 |

| 2 | KMnO₄ | Acetone / H₂O | 0 | 82 |

| 3 | Ag₂O | EtOH / H₂O | 50 | 88 |

This table presents hypothetical data for the oxidation of this compound based on typical yields for such reactions.

Reductive Amination of the Aldehyde

The aldehyde functionality serves as a handle for the introduction of new nitrogen-containing substituents via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to generate a resonance-stabilized iminium ion. The hydride reagent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The choice of a milder reducing agent like NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting aldehyde before imine formation.

For instance, the reaction of this compound with methylamine (B109427) would proceed as follows:

Imine Formation: The aldehyde reacts with methylamine to form an N-methylimine.

Reduction: The imine is then reduced by the hydride reagent to yield Benzyl 4-(methylaminomethyl)benzylcarbamate.

| Entry | Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | Methylamine | NaBH(OAc)₃ | Dichloromethane | 89 |

| 2 | Aniline | NaBH₄ | Methanol | 78 |

| 3 | Piperidine | H₂ / Pd/C | Ethanol | 92 |

This table presents hypothetical data for the reductive amination of this compound based on typical yields for such reactions.

Deprotection of the Carbamate Group

The benzyl carbamate group is a common protecting group for amines and can be cleaved under various conditions, most notably through hydrogenolysis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for this deprotection.

The mechanism of hydrogenolysis involves the oxidative addition of the benzylic C-O bond to the palladium surface. This is followed by the transfer of hydrogen atoms from the catalyst surface. The reaction ultimately liberates the free amine (4-formylbenzylamine in this case), toluene, and carbon dioxide. The reaction is typically clean and proceeds under mild conditions.

The transformation can be summarized as:

Adsorption: this compound and hydrogen gas adsorb onto the palladium catalyst surface.

Cleavage: The benzylic C-O bond is cleaved, and the resulting fragments are hydrogenated.

Product Release: The products, 4-formylbenzylamine, toluene, and carbon dioxide, are released from the catalyst surface.

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) |

| 1 | 10% Pd/C | H₂ (1 atm) | Methanol | 25 |

| 2 | 20% Pd(OH)₂/C | H₂ (50 psi) | Ethyl Acetate | 25 |

| 3 | Pd/C | Formic Acid | Methanol | 60 |

This table presents hypothetical data for the deprotection of this compound based on typical yields for such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

While not directly involving the functional groups of this compound itself, the aromatic rings present in the molecule could be functionalized prior to its synthesis, and the mechanistic principles are relevant. For instance, a precursor like benzyl 4-bromobenzylcarbamate could undergo Suzuki or Heck coupling reactions.

In a hypothetical Suzuki coupling, the mechanism would involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., benzyl 4-bromobenzylcarbamate).

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

These types of transformations highlight the potential for modifying the aromatic core of the molecule, with the aldehyde and carbamate functionalities being introduced before or after such coupling reactions, depending on their compatibility with the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Benzyl (B1604629) 4-formylbenzylcarbamate provides information on the chemical environment, number, and connectivity of protons. The aldehyde proton is expected to appear as a distinct singlet at the most downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the formyl-substituted ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the benzyl group's phenyl ring would appear as a multiplet, while the benzylic methylene (B1212753) protons (CH₂) adjacent to the carbamate (B1207046) oxygen would be a singlet. The N-H proton of the carbamate group would also present as a singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield. The carbamate carbonyl carbon would also be in the downfield region but at a slightly different shift. The spectra would show distinct signals for the aromatic carbons and the benzylic methylene carbon. Data from analogous compounds, such as tert-Butyl 4-formylbenzylcarbamate, show characteristic shifts for the formyl-substituted benzyl moiety that are directly comparable. amazonaws.comscribd.com

¹H NMR Spectral Data Interpretation for Benzyl 4-formylbenzylcarbamate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 | Singlet (s) |

| Aromatic (C₆H₄-CHO) | ~7.9 | Doublet (d) |

| Aromatic (C₆H₄-CHO) | ~7.5 | Doublet (d) |

| Aromatic (C₆H₅) | ~7.3-7.4 | Multiplet (m) |

| Carbamate N-H | Variable | Singlet (s) / Broad |

| Benzyl CH₂-O | ~5.2 | Singlet (s) |

¹³C NMR Spectral Data Interpretation for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | ~192 |

| Carbamate C=O | ~156 |

| Aromatic C (quaternary, various) | ~127-145 |

| Aromatic CH (various) | ~127-130 |

| Benzyl CH₂-O | ~67 |

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would confirm the coupling between the aromatic protons on the 1,4-disubstituted ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would be crucial for definitively assigning each proton to its corresponding carbon atom, such as linking the benzylic CH₂ protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular fragments. For example, it would show a correlation from the aldehyde proton to the quaternary aromatic carbon of the same ring, and from the benzylic protons to the carbamate carbonyl carbon, thus confirming the core structure.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Spectral Interpretation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mt.com These two methods are often complementary; a vibration that is strong in Raman may be weak in IR, and vice versa. researchgate.netspectroscopyonline.com

For this compound, the IR spectrum would prominently feature strong absorption bands for the two different carbonyl groups. The aldehyde C=O stretching vibration typically appears at a higher wavenumber (around 1700 cm⁻¹) than the carbamate C=O stretch (around 1680-1690 cm⁻¹). amazonaws.com The N-H stretching vibration of the carbamate would be visible around 3300-3400 cm⁻¹. amazonaws.com Other key peaks include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1600 and 1450-1500 cm⁻¹). oatext.com

Raman spectroscopy would also detect these vibrations. Aromatic ring vibrations are often strong in Raman spectra. americanpharmaceuticalreview.com The symmetric stretching of the benzene rings and the C=O bonds would yield characteristic Raman signals, providing a comprehensive vibrational fingerprint of the molecule. oatext.com

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Carbamate) | Stretching | ~3330 | IR |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Aldehyde C=O | Stretching | ~1700 | IR (Strong) |

| Carbamate C=O | Stretching | ~1685 | IR (Strong) |

| Aromatic C=C | Ring Stretching | ~1600, 1450-1500 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₁₆H₁₅NO₃), the calculated molecular weight is approximately 269.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 269.

The fragmentation of the molecule under ionization would lead to several characteristic daughter ions. A primary fragmentation pathway is the benzylic cleavage to form the highly stable benzyl cation or tropylium (B1234903) ion at m/z = 91. researchgate.netresearchgate.net Other significant fragmentations would involve the cleavage at the carbamate linkage. libretexts.orgmiamioh.edu For instance, loss of the benzyloxycarbonyl group or the formylbenzyl group would lead to predictable fragment ions. Analysis of related compounds shows that cleavage can occur on either side of the carbamate's carbonyl group.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 269 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₀H₁₀NO₂]⁺ | Loss of benzyl radical ([M - C₇H₇]⁺) |

| 120 | [C₈H₈O]⁺ | 4-Formylbenzyl cation |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions from its aromatic systems.

The benzene rings contain π electrons that can be excited to higher energy anti-bonding orbitals (π → π* transitions). msu.edu These transitions typically result in strong absorption bands. Benzene itself shows a strong absorption below 200 nm and a weaker, structured band around 254 nm. msu.edu The presence of substituents like the formyl and carbamate groups will shift these absorption maxima (λmax), usually to longer wavelengths (a bathochromic shift).

Additionally, the carbonyl groups of the aldehyde and the carbamate possess non-bonding electrons (n electrons) on the oxygen atoms. These can undergo n → π* transitions, which are symmetry-forbidden and thus result in much weaker absorption bands at longer wavelengths compared to the π → π* transitions. The UV-Vis spectrum for a related compound, 4-(phenylazo)benzoyl chloride, shows a strong absorption peak related to its aromatic system. researchgate.net A solution of borophene in benzyl alcohol also shows a distinct UV absorption peak. researchgate.net

Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π* | Benzene Rings | 200-280 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. nsf.gov

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. ijcce.ac.irresearchgate.netresearchgate.net A crystallographic study would confirm the planarity of the phenyl rings and the geometry around the carbamate linkage. A key feature of interest would be the potential for intermolecular hydrogen bonding involving the N-H proton of the carbamate as a donor and a carbonyl oxygen of a neighboring molecule as an acceptor. researchgate.net Such interactions often dictate the packing of molecules in the crystal lattice. rsc.org Crystal structures of similar molecules reveal how molecules can be linked into chains or layers through these non-covalent interactions. nsf.govresearchgate.net The analysis would also reveal the conformation of the molecule in the solid state, for instance, the relative orientation of the two benzyl groups. researchgate.netscirp.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl 4-formylbenzylcarbamate |

| Benzyl alcohol |

| 4-(phenylazo)benzoyl chloride |

Integrated Spectroscopic Approaches for Comprehensive Structural Characterization

The definitive structural confirmation of a synthetic organic compound like this compound relies on the synergistic use of multiple spectroscopic techniques. An integrated approach, primarily combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) Spectroscopy, provides a complete picture of the molecular architecture. Each method offers unique and complementary information, and when analyzed together, they allow for an unambiguous elucidation of the compound's atomic connectivity and functional groups.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the first step in identifying the number and types of hydrogen atoms in the molecule. For this compound, distinct signals are expected for each unique proton environment.

Expected ¹H NMR Data Interpretation:

Aldehyde Proton (CHO): A highly deshielded singlet is anticipated in the δ 9.8–10.1 ppm region, a characteristic chemical shift for an aldehyde proton directly attached to an aromatic ring.

Aromatic Protons: The two benzene rings would produce signals in the aromatic region (δ 7.0–8.0 ppm). The 1,4-disubstituted (para) pattern of the formyl-bearing ring would likely appear as two distinct doublets. The monosubstituted benzyl ring would show a more complex multiplet.

Benzylic Protons (Ar-CH₂-O): The two protons of the benzyl group's methylene bridge would appear as a singlet around δ 5.1–5.3 ppm.

Methylene Protons (Ar-CH₂-N): The methylene protons adjacent to the carbamate nitrogen are expected to appear as a doublet around δ 4.3–4.5 ppm, coupled to the N-H proton.

Carbamate Proton (NH): The carbamate proton would likely be observed as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the δ 5.0–6.0 ppm range.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbons: Two distinct signals in the downfield region are expected: one for the aldehyde carbonyl (C=O) around δ 190–193 ppm and one for the carbamate carbonyl (N-C=O) around δ 155–157 ppm.

Aromatic Carbons: A series of signals in the δ 120–145 ppm range would correspond to the 12 aromatic carbons. The quaternary carbons (to which the substituents are attached) would typically have lower intensities than the protonated carbons.

Methylene Carbons: Signals for the benzylic methylene carbon (Ar-CH₂-O) would be expected around δ 66–68 ppm, while the other methylene carbon (Ar-CH₂-N) would appear further upfield, around δ 44–46 ppm.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data Interpretation:

Molecular Ion Peak [M]⁺: For a molecule with the formula C₁₆H₁₅NO₃, the exact mass would be approximately 269.1052 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass.

Key Fragmentation Patterns: The structure would be expected to fragment in predictable ways. Common fragmentation pathways would include:

Loss of the benzyl group ([M-91]⁺), leading to a prominent peak corresponding to the tropylium cation (C₇H₇⁺) at m/z 91.

Cleavage of the C-N bond, generating fragments related to the formylbenzyl moiety.

Decarboxylation (loss of CO₂) from the carbamate group.

By integrating the data from these techniques—the functional groups from IR, the proton and carbon environments from NMR, and the molecular weight and fragmentation from MS—a complete and confident structural assignment for this compound can be achieved.

Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, favored for its balance of accuracy and computational cost. mdpi.com Studies on related benzyl (B1604629) and carbamate-containing molecules frequently employ DFT to investigate their electronic characteristics. ijcce.ac.irorientjchem.org The most common approach involves using a hybrid functional, such as Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional (B3LYP), paired with a basis set like 6-31G or 6-311G to describe the atomic orbitals. ijcce.ac.irorientjchem.orgnih.gov For Benzyl 4-formylbenzylcarbamate, a similar DFT approach, likely at the B3LYP/6-311G(d,p) level, would be appropriate to calculate its properties. orientjchem.orgaun.edu.eg These calculations provide the foundation for geometry optimization, vibrational analysis, and the exploration of molecular orbitals. ijcce.ac.ir

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For flexible molecules like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer among many possible local minima. frontiersin.orgresearchgate.net

This process typically starts with an initial structure that is systematically or stochastically altered, followed by energy minimization at each step. frontiersin.orgresearchgate.net The optimized geometries from these calculations are often validated by comparing key structural parameters (bond lengths, bond angles) with experimental data, if available, such as from single-crystal X-ray diffraction (XRD). ijcce.ac.iraun.edu.eg It is common to observe slight deviations between the theoretical (gas-phase) and experimental (solid-phase) data, which are often attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice but absent in the computational model of a single molecule. ijcce.ac.iraun.edu.eg

Table 1: Comparison of Theoretical and Experimental Bond Parameters for an Analogous Compound Data derived from a study on benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, illustrating typical deviations between DFT (gas phase) and XRD (solid phase) data. ijcce.ac.ir

| Bond/Angle | DFT (Calculated) | XRD (Experimental) | Deviation |

| S1-O1 Bond Length (Å) | 1.58078 | 1.4273 | 0.15348 |

| S1-O2 Bond Length (Å) | 1.58158 | 1.4367 | 0.14488 |

| S1-N8 Bond Length (Å) | 1.69517 | 1.5914 | 0.10377 |

| O2-S1-C21 Bond Angle (°) | 102.3173 | 108.9 | -6.5827 |

| O1-S1-N8 Bond Angle (°) | 114.7441 | 107.5 | 7.2441 |

| N8-S1-C21 Bond Angle (°) | 99.869 | 107.9 | -8.031 |

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. orientjchem.org These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com

In studies of similar molecules, calculated harmonic vibrational frequencies using DFT methods show strong agreement with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. orientjchem.org Due to the approximations inherent in the calculations and the anharmonic nature of real vibrations, computed frequencies are often systematically higher than experimental ones. They are typically scaled by an empirical factor to improve the correlation. The comparison helps to validate the computed structure and provides a detailed understanding of the molecule's dynamic behavior. upo.es

Geometry Optimization and Conformational Analysis

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net The MEP map reveals the charge distribution and identifies regions that are rich or deficient in electrons. rsc.org

Red Regions : Indicate negative electrostatic potential, highlighting electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. orientjchem.orguni-muenchen.de

Blue Regions : Indicate positive electrostatic potential, highlighting electron-poor areas. These sites are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. orientjchem.orguni-muenchen.de

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential (red) around the carbonyl oxygens of the carbamate (B1207046) and aldehyde groups, as well as the carbamate nitrogen. These would be the primary sites for interaction with electrophiles. Positive potential (blue) would likely be concentrated on the N-H proton of the carbamate group, making it a potential site for deprotonation or hydrogen bonding. orientjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and distributions of these orbitals are critical for understanding a molecule's electronic properties and reactivity.

HOMO : The outermost orbital containing electrons, which acts as an electron donor (nucleophile). libretexts.org

LUMO : The innermost orbital without electrons, which acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting high polarizability and greater chemical reactivity. nih.gov In related compounds, DFT calculations have been used to determine these orbital energies and predict reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich benzyl rings and the carbamate linkage, while the LUMO would be expected to have significant contributions from the electron-withdrawing formyl-benzyl portion of the molecule.

Table 2: Calculated FMO Properties for an Analogous Schiff Base Data derived from a study on S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, illustrating typical FMO energy values. orientjchem.org

| Parameter | Value (eV) |

| EHOMO | -6.01 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 3.56 |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. montclair.edusmu.edu By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and any intermediates, as well as the high-energy transition states (TS) that connect them. numberanalytics.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. numberanalytics.com

DFT calculations are widely used to optimize the geometries of transition states and calculate their corresponding activation energies. mdpi.comnumberanalytics.com This allows for the quantitative comparison of different potential reaction pathways. For a molecule like this compound, computational studies could explore reactions such as its synthesis, hydrolysis of the carbamate, or reactions involving the aldehyde group. Such studies would involve locating the relevant transition states and calculating the Gibbs free energy of activation (ΔG‡) to determine the most favorable reaction mechanism. ethz.ch This theoretical approach provides a step-by-step picture of bond-breaking and bond-forming processes that is often impossible to observe experimentally. smu.edu

of this compound

As of the latest available data, specific computational chemistry investigations focusing solely on the molecular stability and reactivity descriptors of this compound have not been published in peer-reviewed literature. While theoretical studies, such as Density Functional Theory (DFT) calculations, are commonly employed to understand the electronic structure and reactivity of organic molecules, dedicated research on this particular compound is not currently available in the public domain.

Computational studies on analogous molecules containing carbamate and benzaldehyde (B42025) functionalities have been conducted. These studies often involve the calculation of various molecular properties to predict stability and reactivity. However, without direct computational analysis of this compound, any discussion of its specific electronic and structural properties would be speculative.

Future computational research on this compound would be necessary to provide detailed insights into its molecular stability and reactivity profile. Such studies would typically involve the following:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The energy gap between these orbitals is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Calculation of Reactivity Descriptors: Determining global and local reactivity descriptors such as chemical hardness, softness, electronegativity, and the Fukui function to quantify the molecule's reactivity.

Until such specific research is undertaken and published, a detailed, data-driven article on the computational chemistry of this compound cannot be compiled.

Benzyl 4 Formylbenzylcarbamate As a Versatile Synthetic Intermediate

Role as a Building Block for Complex Organic Molecules

The utility of benzyl (B1604629) 4-formylbenzylcarbamate as a building block stems from its two distinct functional groups. The aldehyde group (–CHO) is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of reactions. Simultaneously, the benzyl carbamate (B1207046) group provides a protected form of a primary amine, which can be unveiled at a later synthetic stage. This dual functionality allows for the sequential or orthogonal introduction of different molecular fragments.

The aldehyde moiety can participate in numerous transformations, including:

Reductive amination: To introduce a secondary amine.

Wittig reaction: To form alkenes.

Grignard and organolithium additions: To generate secondary alcohols.

Aldol (B89426) condensation: To create β-hydroxy carbonyl compounds.

Knoevenagel condensation: For the synthesis of α,β-unsaturated systems.

The benzyl carbamate group is a robust protecting group for the amine functionality. wikipedia.org It is stable under a wide range of reaction conditions used to modify the aldehyde group. Deprotection is typically achieved through hydrogenolysis (e.g., using H₂ and a palladium catalyst), which cleanly yields the free amine, toluene, and carbon dioxide. This orthogonality is crucial in multi-step synthesis, preventing unintended reactions at the nitrogen atom while other parts of the molecule are being elaborated.

A structurally related compound, tert-butyl 4-formylbenzylcarbamate, which features a different protecting group on the nitrogen, is recognized as a versatile building block for synthesizing pharmaceuticals and other complex organic compounds. biosynth.com This highlights the synthetic potential inherent in the 4-formylbenzylamine scaffold.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.govopenmedicinalchemistryjournal.comnih.gov Benzyl 4-formylbenzylcarbamate is an excellent precursor for the synthesis of a variety of these ring systems. The aldehyde and the protected amine can be involved in cyclization reactions, either sequentially or in a single step, to form diverse heterocyclic cores.

For instance, the aldehyde can undergo condensation with a wide array of binucleophilic reagents to construct heterocycles. Some examples include:

Dihydropyrimidines and Pyrimidines: Reaction with ureas or thioureas in a Biginelli-type reaction.

Imidazoles: Condensation with ammonia (B1221849) and a 1,2-dicarbonyl compound. nih.gov

Quinolines: Via Friedländer annulation with a ketone containing an α-methylene group.

Benzodiazepines and other fused systems: Through multi-step sequences where the aldehyde is first transformed, followed by deprotection of the amine and subsequent intramolecular cyclization.

The ability to introduce the benzylcarbamate-protected aminomethylphenyl group into a molecule allows for the late-stage formation of heterocyclic rings, a strategy often employed in combinatorial chemistry and drug discovery to generate libraries of related compounds. The related tert-butyl 4-formylbenzylcarbamate is noted as an efficient component for the synthesis of heterocycles and natural products. biosynth.com

Applications in the Construction of Advanced Organic Materials

The unique electronic and structural features of this compound make it a candidate for incorporation into advanced organic materials. The aromatic rings and the potential for hydrogen bonding via the carbamate group can influence the self-assembly and bulk properties of larger molecular systems.

A key example of the application of the 4-formylbenzylcarbamate core is in the field of perovskite solar cells. labpartnering.orgosti.gov Researchers at the National Renewable Energy Laboratory (NREL) have used the closely related tert-butyl 4-formylbenzylcarbamate in the synthesis of a C₆₀ derivative named CPMAC. labpartnering.orgosti.gov This material is used in the electron transport layer (ETL) of inverted perovskite solar cells. labpartnering.orgosti.gov The synthesis involves a Prato reaction of C₆₀ with N-methylglycine and tert-butyl 4-formylbenzylcarbamate. osti.gov The resulting functionalized fullerene improves the adhesion and electronic coupling at the interface between the perovskite layer and the ETL, leading to enhanced device stability and efficiency. labpartnering.orgosti.gov

Given the similar reactivity of the aldehyde group, this compound could foreseeably be used in the synthesis of analogous materials, where the choice of the benzyl protecting group might offer different solubility or processing characteristics.

Strategic Integration into Multi-Step Synthetic Sequences and Cascades

Multi-step synthesis and cascade reactions are powerful strategies for building molecular complexity efficiently. researchgate.netuniv-rennes.frsyrris.jpspinchem.comresearchgate.net this compound is well-suited for integration into such sequences due to its bifunctional nature and the orthogonality of its reactive sites.

In a typical multi-step synthesis, the aldehyde can be the starting point for a series of transformations to build a significant portion of a target molecule. After several steps, the benzyl carbamate can be deprotected to reveal the primary amine, which can then be used for a subsequent set of reactions, such as amide bond formation, alkylation, or participation in a cyclization. This strategic unmasking of reactive sites is a cornerstone of modern synthetic planning.

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, could also leverage the functionalities of this compound. For example, a reaction could be initiated at the aldehyde group, which then generates a reactive intermediate that triggers a subsequent cyclization involving the nitrogen atom (after a concerted or stepwise deprotection). The development of such elegant and atom-economical processes is a major goal in contemporary organic synthesis.

Derivatization Strategies for Functional Group Modulation

Chemical Modifications of the Formyl Group

The aldehyde (formyl) group is a versatile functional handle due to its electrophilicity and susceptibility to a wide range of nucleophilic additions and redox reactions.

The formyl group of Benzyl (B1604629) 4-formylbenzylcarbamate can be readily converted into other functional groups. Standard organic transformations allow for the formation of acetals, imines, and oximes, which can alter the compound's steric and electronic properties or serve as protecting groups.

Acetal Formation: Reaction with alcohols under acidic conditions yields acetals. This transformation is often used to protect the aldehyde during reactions targeting other parts of the molecule.

Imine Formation: Condensation with primary amines leads to the formation of imines (Schiff bases). This reaction is fundamental in dynamic covalent chemistry and for linking the molecule to amine-containing substrates.

Oxime Formation: Reaction with hydroxylamine (B1172632) produces the corresponding oxime. Oximes are stable intermediates that can be further reduced to amines or rearranged.

Additionally, the formyl group can undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group. For instance, certain microorganisms like Nitrosomonas europaea are known to catalyze the reduction of benzaldehyde (B42025) to benzyl alcohol. nih.gov

Isotopic labeling is an indispensable tool in mechanistic studies, metabolic tracing, and as internal standards for quantitative mass spectrometry. scripps.edu The formyl group is a prime target for introducing isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

Deuteration of the formyl group can be achieved using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to produce the corresponding deuterated benzyl alcohol, which can then be re-oxidized to the labeled aldehyde. Alternatively, building blocks containing labeled formyl groups, such as ¹³C-labeled formaldehyde (B43269) (¹³CH₂O), can be utilized in the synthetic pathway. scripps.edu A related compound, tert-butyl-4-formylbenzylcarbamate, serves as a precursor in chemical synthesis, highlighting the utility of such formyl-containing structures. qiaosun.netambeed.com

Stable isotope labeling combined with mass spectrometry is a powerful analytical strategy. For example, a pair of labeling reagents, N-(4-(aminomethyl)benzyl)aniline (4-AMBA) and its deuterated analog (4-AMBA-d5), were synthesized to improve the detection and quantification of metabolites. sci-hub.se This approach demonstrates the principle of using isotopically labeled benzylamine (B48309) derivatives for enhancing analytical sensitivity. sci-hub.se

Table 1: Common Isotopes for Labeling Organic Molecules

| Isotope | Natural Abundance | Type | Application Examples |

|---|---|---|---|

| ²H (Deuterium) | ~0.015% | Stable | Mechanistic studies, NMR, Mass spectrometry internal standards |

| ¹³C | ~1.1% | Stable | NMR structural analysis, Metabolic flux analysis |

Aldehyde Functionalizations (e.g., Formation of Acetals, Imines, Oximes)

Chemical Modifications of the Carbamate (B1207046) Nitrogen

The carbamate moiety (–NHC(=O)O–) is central to the molecule's structure. The nitrogen atom, while less nucleophilic than a free amine due to the adjacent carbonyl group, can still undergo specific chemical modifications. The benzyl carbamate (Cbz) group is a well-established protecting group for amines in organic synthesis. wikipedia.orgorganic-chemistry.org

N-Alkylation: The hydrogen on the carbamate nitrogen can be substituted with an alkyl group. N-alkylation of amides and related compounds can be achieved using alkyl halides in the presence of a base. beilstein-journals.org More advanced methods utilize alcohols as alkylating agents through "hydrogen-borrowing" or "self-hydrogen transfer" catalysis, often employing transition metal complexes based on iron, palladium, or cobalt. ionike.commdpi.comresearchgate.netnih.gov These reactions typically proceed under neutral or basic conditions and release water as the only byproduct, making them environmentally benign. ionike.comnih.gov

N-Acylation: Acylation of the carbamate nitrogen introduces an acyl group, forming an N-acylcarbamate or imide derivative. Reagents like benzoyl chloride can be used for this purpose. nih.govnih.gov Efficient N-acylation of amines has also been reported using benzotriazole-activated reagents in aqueous media, a method that could potentially be adapted for carbamates. mdpi.com

Table 2: Example Catalytic Systems for N-Alkylation with Alcohols

| Catalyst System | Substrates | Conditions | Reference |

|---|---|---|---|

| FeCl₂ / K₂CO₃ | Sulfonamides + Benzylic alcohols | 135 °C, Ar | ionike.com |

| Pd@[nBu₄N][Br] | Aniline + Benzyl alcohol | Optimized conditions | mdpi.com |

Introducing a stable isotope at the carbamate nitrogen (¹⁵N) is valuable for NMR-based structural studies and for tracking the molecule in biological systems. sigmaaldrich.com This is typically achieved by incorporating a ¹⁵N-labeled precursor during the synthesis. The synthesis of benzyl carbamate itself involves the reaction of benzyl chloroformate with ammonia (B1221849). wikipedia.org By using ¹⁵N-labeled ammonia (¹⁵NH₃), the ¹⁵N isotope can be incorporated directly into the carbamate nitrogen.

This biosynthetic or synthetic approach allows for the creation of labeled molecules essential for advanced analytical techniques. sigmaaldrich.com Isotopic labeling during expression in various systems, including mammalian cells, has become a key strategy for producing complex proteins for NMR studies, a principle that extends to the synthesis of labeled small molecules. zobio.com

N-Alkylation and Acylation Reactions at the Carbamate Position

Transformations of the Aromatic Ring System

The two benzene (B151609) rings in Benzyl 4-formylbenzylcarbamate—one from the benzyl alcohol part and one from the benzylamine part—can be subjected to various electrophilic aromatic substitution reactions. These modifications can significantly alter the electronic properties, solubility, and biological interactions of the compound.

Potential transformations include:

Halogenation: Introduction of fluorine, chlorine, or bromine onto the ring. For example, the synthesis of Benzyl (3-Fluoro-4-morpholinophenyl)carbamate demonstrates the feasibility of incorporating fluorine into a similar structural framework. ossila.com

Nitration: Addition of a nitro group (–NO₂), which can be subsequently reduced to an amino group, providing another point for derivatization.

Hydroxylation: Introduction of a hydroxyl group (–OH), creating a phenolic derivative. The enzymatic transformation of aromatic compounds by organisms like Nitrosomonas europaea can produce phenolic compounds from substituted benzenes. nih.gov

Alkylation: Attachment of alkyl groups via Friedel-Crafts reactions. Derivatization with a 4-t-butylbenzyl group has been used to enhance sensitivity in GC-MS analysis of carboxylic acids. d-nb.info

These modifications allow for the fine-tuning of the molecule's properties by altering the substitution pattern on either of the aromatic rings, thereby expanding its utility in various scientific domains.

Advanced Topics in Carbamate Chemistry Relevant to the Compound

Electronic Effects and Resonance Structures within the Carbamate (B1207046) Moiety

The carbamate group (–NHCOO–) is a key structural feature of Benzyl (B1604629) 4-formylbenzylcarbamate, exhibiting unique electronic properties that influence its reactivity and stability. Structurally, it can be considered a hybrid of an amide and an ester, and this combination confers both chemical stability and the ability to modulate molecular interactions. nih.gov The electronic nature of the carbamate moiety is dominated by resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. This creates a partial double bond character in the C–N bond and distributes the electron density across the N–C=O system. acs.orgnih.gov

The electronic effects of substituents on the nitrogen and oxygen atoms can further modulate the properties of the carbamate. Electron-donating groups on the nitrogen enhance the electron density of the carbamate, while electron-withdrawing groups decrease it, affecting the rotational barrier of the C–N bond. nd.edu Specifically, electron-donating groups increase the rotational barrier (ΔG‡), whereas electron-withdrawing groups decrease it. nd.edu

Stereochemical Aspects of Carbamate-Containing Systems

In the context of stereochemistry, the carbamate group can play a crucial role in controlling the stereochemical outcome of reactions. For instance, in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of benzylic carbamates, the choice of ligand on the nickel catalyst can determine whether the reaction proceeds with retention or inversion of configuration at the benzylic carbon. rsc.orgacs.org Specifically, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) can lead to retention of stereochemistry, while an N-heterocyclic carbene (NHC) ligand results in inversion. acs.org This control over stereoselectivity is attributed to the interactions between the catalyst and the organic substrates. rsc.org The oxidative addition step in the catalytic cycle is what governs the stereoselectivity of the products. rsc.org

Novel Carbamate Protection and Deprotection Methodologies

Carbamates are widely used as protecting groups for amines in organic synthesis due to their stability under a range of conditions. nih.govwillingdoncollege.ac.in The benzyl carbamate (Cbz or Z) group, in particular, is a common choice for amine protection.

Protection:

The formation of a carbamate can be achieved by reacting an amine with a chloroformate, an azidoformate, or an anhydride (B1165640) in the presence of a base. willingdoncollege.ac.in For example, the widely used tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic conditions. fishersci.co.uk

Deprotection:

Traditional methods for the deprotection of carbamates include:

Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid is a common method for removing the Boc group. fishersci.co.ukmasterorganicchemistry.com

Hydrogenolysis: The Cbz group is typically cleaved by catalytic hydrogenation over a palladium catalyst (Pd-C). fishersci.co.uk

Recent advancements have led to the development of novel deprotection methods that offer greater functional group tolerance. One such method involves the use of 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as N,N-dimethylacetamide (DMAc). chemistryviews.org This nucleophilic deprotection strategy is particularly useful for substrates containing functional groups that are incompatible with traditional methods, such as sulfur-containing compounds that can poison palladium catalysts. chemistryviews.org The proposed mechanism involves a nucleophilic attack at the carbon adjacent to the carboxylate. chemistryviews.org

Intermolecular and Intramolecular Interactions Mediated by the Carbamate Group

The carbamate functionality is capable of participating in various non-covalent interactions, which are crucial for its role in molecular recognition and as a peptide bond surrogate in medicinal chemistry. nih.govacs.orgnih.gov

Hydrogen Bonding:

The carbamate group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ester oxygen). nih.govbas.bg This ability to form hydrogen bonds is fundamental to its interaction with biological targets like enzymes and receptors. nih.gov The interplay of inter- and intramolecular hydrogen bonds can also influence the conformational preferences of the carbamate. nih.gov

Dipole-Dipole and Ion-Dipole Interactions:

The carbamate group possesses significant dipole moments due to the electronegative oxygen and nitrogen atoms. The C=O dipole is stronger than the N-C dipole. nih.gov These dipoles can engage in dipole-dipole interactions with other polar molecules. Furthermore, the partial charges on the carbamate group can facilitate ion-dipole interactions, for instance, with water molecules. aidic.it

Intramolecular Interactions:

The ability of the carbamate group to modulate both inter- and intramolecular interactions makes it a valuable functional group in the design of molecules with specific structural and functional properties. nih.govbas.bg

Advanced Topics in Formyl Group Chemistry Relevant to the Compound

Uncommon Reactions and Reactivity Modes of the Formyl Group

While aldehydes are typically known for nucleophilic additions, oxidations, and reductions, the formyl group can participate in less conventional reactions, particularly when situated on an aromatic ring.

One of the most notable uncommon reactions is the electrophilic substitution of the formyl group itself. Research has shown that 4-formyl phenols containing electron-donating groups can undergo a reaction where the formyl group is replaced by an alkyl group from an active alkyl halide. kirj.ee This process involves the addition of the alkyl group to the para-position, followed by the elimination of formic acid. researchgate.net In the context of Benzyl (B1604629) 4-formylbenzylcarbamate, while the carbamate (B1207046) is not as strongly activating as a hydroxyl group, this highlights a potential, albeit challenging, pathway for direct functionalization at the C4 position by replacing the aldehyde.

Another uncommon reactivity mode involves the formyl group acting as a directing group in more complex transformations. For instance, in certain intramolecular reactions, the precise positioning and electronic nature of the formyl group can dictate the regioselectivity of ring-forming processes. Studies on diarylethenes have shown that the position of a formyl group substituent (ortho, meta, or para) significantly influences the photochromic and electrochemical properties of the molecule, demonstrating its role in modulating the electronic structure of the entire system. beilstein-journals.org

Chemoselective Transformations of Aldehydes in Multi-Functionalized Systems

A key challenge in synthesizing or modifying complex molecules like Benzyl 4-formylbenzylcarbamate is achieving chemoselectivity—the ability to react one functional group in the presence of others. The molecule contains a reactive aldehyde and a less reactive carbamate group.

Modern synthetic methods offer powerful tools for such selective transformations.

Chemoselective Hydrogenation : The reduction of the aldehyde to a primary alcohol can be achieved without affecting the carbamate or the aromatic rings. Efficient strategies have been developed using heterogeneous catalysts, such as a magnetic material-supported palladium catalyst (γ-Fe2O3@HAP-Pd), which allows for the hydrogenation of aldehydes at room temperature in aqueous solutions. mdpi.com This method is effective for aldehydes bearing various reducible functional groups. mdpi.com

Chemoselective Oxidation : The aldehyde can be selectively oxidized to a carboxylic acid. A recently developed method uses potassium tert-butoxide as an anomalous oxygen source to convert aromatic aldehydes to their corresponding carboxylic acids with high chemoselectivity. rsc.org This transformation is notable for its operational simplicity and tolerance of other oxidation-sensitive groups. rsc.org

Chemoselective Conversion to Nitriles : Aldehydes can be transformed directly into nitriles in a one-pot reaction, even in the presence of ketone, ester, or carbamate functionalities. acs.orgnih.gov One such method involves heating the aldehyde with O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene. acs.orgnih.gov This demonstrates a pathway to convert this compound into Benzyl 4-cyanobenzylcarbamate without altering the carbamate moiety.

Interactive Table: Chemoselective Transformations of Aromatic Aldehydes

| Transformation | Reagent/Catalyst | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Aldehyde to Alcohol | γ-Fe2O3@HAP-Pd, H2 | Ketone, Ester, Amide | mdpi.com |

| Aldehyde to Carboxylic Acid | Potassium tert-butoxide (KOtBu) | Groups susceptible to oxidation | rsc.org |

| Aldehyde to Nitrile | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Alcohol, Ketone, Ester, Carbamate | acs.orgnih.gov |

Catalytic Approaches to Formyl Group Transformations

Catalysis offers efficient and selective means to transform the formyl group. These approaches often provide milder reaction conditions and higher selectivity compared to stoichiometric reagents.

Transition Metal Catalysis : Metals like iridium, ruthenium, and palladium are used in various transformations. For instance, direct hydrogen-deuterium exchange (H/D exchange) at the formyl group can be catalyzed by Ir and Ru complexes, providing a route to isotopically labeled aldehydes. nih.gov However, these methods can sometimes suffer from a lack of complete chemoselectivity, leading to deuteration on the aromatic ring as well. nih.gov